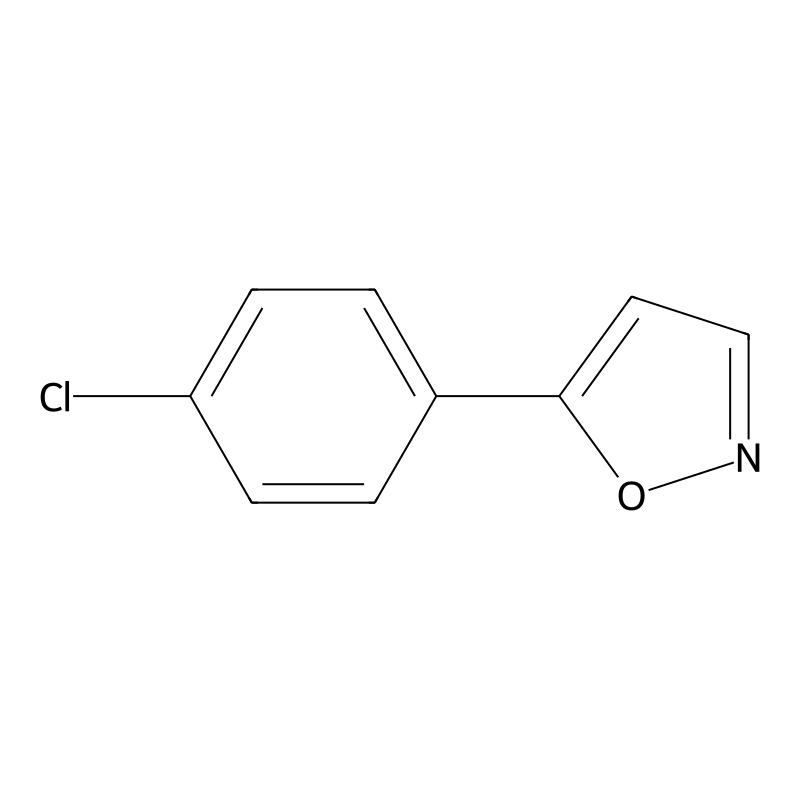

5-(4-Chlorophenyl)isoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Derivatives as Pharmaceuticals

Scientists have explored derivatives of 5-(4-Chlorophenyl)isoxazole, where additional functional groups are attached to the isoxazole ring. These modifications can lead to compounds with various biological activities. For instance, a study describes the synthesis of 5-(4-chlorophenyl)-3-(4-methylphenyl)isoxazole, investigating its potential anticonvulsant properties [].

Structure-Activity Relationship Studies

Research on structurally similar molecules can provide valuable insights into the relationship between a compound's structure and its biological activity. Studying how modifications on the isoxazole ring affect properties like potency or selectivity can aid in the design of new drugs.

5-(4-Chlorophenyl)isoxazole has the empirical formula C9H6ClNO and a molecular weight of 179.60 g/mol. It features a chlorophenyl group attached to an isoxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen. The presence of the chlorine atom on the phenyl ring enhances its chemical reactivity and biological activity, making it a valuable scaffold in drug design .

Currently, there is no documented research on the specific mechanism of action of 5-(4-Chlorophenyl)isoxazole. However, the presence of the isoxazole ring suggests potential for biological activity. Isoxazoles are known to exhibit various bioactivities, including anti-inflammatory, antibacterial, and antitumor properties []. Further research is needed to explore the potential mechanisms by which 5-(4-Chlorophenyl)isoxazole interacts with biological systems.

The reactivity of 5-(4-Chlorophenyl)isoxazole can be attributed to its functional groups. Common reactions include:

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, leading to further functionalization.

- Cycloaddition Reactions: Isoxazoles can engage in cycloaddition reactions, particularly with electron-rich alkenes or alkynes, facilitating the formation of more complex structures .

5-(4-Chlorophenyl)isoxazole exhibits notable biological activities:

- Antitumor Properties: Research has indicated that derivatives of isoxazole compounds can inhibit tubulin polymerization, thereby exhibiting potential anticancer activity .

- Neuroprotective Effects: Some studies suggest that isoxazole derivatives may have neuroprotective effects by modulating neurotransmitter systems, particularly in conditions like Alzheimer's disease .

- Antimicrobial Activity: Compounds containing the isoxazole moiety have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains .

Several synthesis methods for 5-(4-Chlorophenyl)isoxazole have been documented:

- Condensation Reactions: A common method involves the condensation of 4-chlorobenzaldehyde with hydroxylamine followed by cyclization to form the isoxazole ring.

- Reflux Methods: Heating 4-chlorobenzaldehyde with an appropriate acid catalyst and an isocyanide can yield 5-(4-Chlorophenyl)isoxazole through a one-pot reaction.

- Multicomponent Reactions: Recent advancements have introduced multicomponent reactions that streamline the synthesis by combining multiple reactants in one step .

The applications of 5-(4-Chlorophenyl)isoxazole are diverse:

- Pharmaceuticals: Its derivatives are explored as potential drugs for cancer treatment and neurodegenerative diseases due to their biological activities.

- Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic compounds.

- Agricultural Chemicals: Some derivatives may find use as agrochemicals due to their antimicrobial properties .

Studies on the interactions of 5-(4-Chlorophenyl)isoxazole with biological targets have revealed:

- Binding Affinity: Research indicates that this compound can bind effectively to certain protein targets involved in cancer progression and neurodegeneration.

- Mechanism of Action: Isoxazoles often act by inhibiting specific enzymes or receptors, which alters cellular signaling pathways relevant to disease states .

Several compounds share structural similarities with 5-(4-Chlorophenyl)isoxazole. Here are some notable examples:

| Compound Name | Structure/Characteristics | Similarity |

|---|---|---|

| 5-(3-Chlorophenyl)isoxazole | Contains a chlorophenyl group at position 3 | 1.00 |

| 5-(3,4-Dichlorophenyl)isoxazole | Two chlorine substituents on the phenyl ring | 0.99 |

| 5-(2-Chlorophenyl)isoxazole | Chlorine substituent at position 2 | 0.95 |

| Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | Methyl ester derivative | 0.94 |

| 5-(2,4-Dichlorophenyl)isoxazole | Two chlorine substituents at positions 2 and 4 | 0.94 |

These compounds highlight the versatility of the isoxazole structure while emphasizing the unique properties imparted by specific substituents on the phenyl ring.

Early Synthetic Approaches

The foundational chemistry of isoxazoles dates to Claisen's 1903 synthesis via propargylaldehyde acetal oximation. However, 5-(4-chlorophenyl)isoxazole-specific methodologies evolved later. Early routes involved cycloaddition reactions between nitrile oxides and alkynes, with regioselective control achieved using copper(I) catalysts. A notable advance came from Hansen et al. (2005), who developed one-pot copper-catalyzed syntheses for 3,5-disubstituted isoxazoles.

Key Methodological Breakthroughs

Modern syntheses emphasize efficiency and sustainability:

- Solvent-free mechanochemical synthesis: Jadhav et al. (2013) reported a high-yield route using hydroxy(tosyloxy)iodobenzene (HTIB) to generate nitrile oxides from aldoximes, followed by cycloaddition.

- Green chemistry: Pérez and Ramón (2015) utilized choline chloride-urea deep eutectic solvents for regioselective isoxazole formation.

Table 1: Evolution of Synthetic Methods

Core Isoxazole Ring System

The fundamental structure of 5-(4-Chlorophenyl)isoxazole is built upon the isoxazole heterocyclic framework, which represents a five-membered aromatic ring containing one oxygen atom and one nitrogen atom positioned at the 1 and 2 positions respectively [1] [2]. This heterocyclic system is classified as an electron-rich azole due to the presence of the oxygen atom adjacent to the nitrogen atom [1]. The isoxazole ring system exhibits aromatic characteristics, though its aromaticity is significantly influenced by the presence of the electronegative oxygen and nitrogen heteroatoms within the five-membered ring structure [3].

The isoxazole core demonstrates unique electronic properties that distinguish it from other five-membered heterocycles. The ring system possesses typical properties of both furan and pyridine, combining the electron-attracting characteristics of pyridine-type nitrogen with the electron-donating features of oxygen [3]. This dual nature makes the isoxazole ring particularly suitable for electrophilic substitution reactions, which occur more readily than in pyridine systems [3]. The weak nitrogen-oxygen bond within the ring structure contributes to the compound's photochemical properties, where the isoxazole ring tends to undergo photolysis under ultraviolet irradiation, rearranging to oxazole through an azirine intermediate [1].

4-Chlorophenyl Substituent Configuration

The 4-chlorophenyl substituent is attached to the isoxazole ring at the 5-position, creating the complete molecular structure of 5-(4-Chlorophenyl)isoxazole [4] [5]. This substituent consists of a benzene ring with a chlorine atom positioned at the para position (position 4) relative to the point of attachment to the isoxazole ring [4]. The chlorine substituent introduces significant electronic effects to the overall molecular system, influencing both the physical and chemical properties of the compound.

The positioning of the chlorophenyl group at the 5-position of the isoxazole ring is significant from both synthetic and pharmacological perspectives. Crystal structure analysis of related compounds reveals that the arrangement of substituents around the isoxazole core affects the overall molecular geometry and intermolecular interactions [6] [7]. The para-chloro substitution pattern on the phenyl ring provides a balanced distribution of electron-withdrawing effects, which can influence the compound's reactivity and binding properties in biological systems.

Physical Properties

Melting and Boiling Points

The boiling point of 5-(4-Chlorophenyl)isoxazole has been determined to be 504.4°C at 760 mmHg [8]. This relatively high boiling point reflects the compound's molecular weight and the presence of the aromatic ring systems, which contribute to increased intermolecular forces. The compound exists as a solid at room temperature, as confirmed by commercial suppliers [5] [9].

Specific melting point data for 5-(4-Chlorophenyl)isoxazole was not found in the available literature. However, related isoxazole derivatives with similar substitution patterns typically exhibit melting points in the range of 50-200°C, depending on the nature and position of substituents [10] [11]. The solid form of the compound indicates that it maintains structural integrity at ambient conditions, making it suitable for various applications and storage.

Solubility Parameters

The solubility characteristics of 5-(4-Chlorophenyl)isoxazole are influenced by its molecular structure, which contains both aromatic and heterocyclic components. The compound exhibits a calculated LogP value of 2.995 [8], indicating moderate lipophilicity. This LogP value suggests that the compound will have limited solubility in water but good solubility in organic solvents such as ethanol, dichloromethane, and chloroform.

The polar surface area of the compound is calculated to be 26.03 Ų [8], which is relatively low and consistent with the presence of only one nitrogen and one oxygen atom in the heterocyclic ring. This limited polar surface area contributes to the compound's preference for organic solvents over aqueous media. The molecular structure suggests that the compound would be more compatible with organic solvents rather than water-based systems [12].

Spectroscopic Characteristics

Nuclear Magnetic Resonance spectroscopy provides valuable structural information for 5-(4-Chlorophenyl)isoxazole and related compounds. In ¹H NMR spectroscopy, the aromatic protons of the isoxazole ring and the chlorophenyl substituent typically appear in the range of δ 6.84-8.10 ppm [13]. The isoxazole ring proton generally appears as a singlet in the downfield region, while the chlorophenyl protons exhibit characteristic patterns consistent with para-disubstituted benzene rings.

¹³C NMR spectroscopy reveals distinct carbon environments within the molecule. The carbon atoms of the isoxazole ring system show characteristic chemical shifts, with the carbon attached to oxygen typically appearing around 157-160 ppm and the carbon atoms in the ring appearing between 100-160 ppm [13]. The aromatic carbon atoms of the chlorophenyl group also appear in the aromatic region, with the carbon bearing the chlorine substituent showing a characteristic downfield shift due to the electron-withdrawing effect of the halogen.

Infrared spectroscopy of isoxazole derivatives typically shows characteristic absorption bands. The stretching vibrations of aromatic C-H bonds appear around 3050 cm⁻¹, while the C=N stretching vibration of the isoxazole ring occurs around 1665 cm⁻¹ [13]. The N-O and C-O stretching vibrations of the isoxazole ring appear at approximately 1274 cm⁻¹ and 1174 cm⁻¹ respectively [13]. The presence of the chlorophenyl substituent contributes additional characteristic bands in the fingerprint region of the spectrum.

Chemical Identifiers and Classification

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is 5-(4-chlorophenyl)-1,2-oxazole [4] [14]. This nomenclature follows the systematic naming conventions where the isoxazole ring is referred to as "1,2-oxazole" to indicate the relative positions of the oxygen and nitrogen atoms within the five-membered ring. The chlorophenyl substituent is specified with its position number (5) on the isoxazole ring and the position of the chlorine atom (4) on the phenyl ring.

Alternative acceptable names for this compound include 5-(4-chlorophenyl)isoxazole and 5-p-chlorophenylisoxazole [4]. The systematic nomenclature provides unambiguous identification of the molecular structure and enables clear communication within the scientific community. The IUPAC naming system ensures that the compound can be accurately identified regardless of regional or linguistic differences in chemical nomenclature.

Registration Numbers and Database Entries

The compound is registered under the Chemical Abstracts Service number 7064-32-6 [4] [5] [14] [9], which serves as the primary identifier for this specific chemical structure in chemical databases and literature. The PubChem Compound Identifier is 2735794 [4], providing access to comprehensive chemical information in the PubChem database maintained by the National Center for Biotechnology Information.

The compound is also registered in the ChEMBL database under the identifier CHEMBL3277005 [4], which provides access to bioactivity data and pharmaceutical research information. The MDL number MFCD02183533 [4] [5] serves as an identifier in the MDL chemical database system. The European Community number 809-700-8 [4] provides regulatory identification within European chemical registration systems. These multiple registration numbers ensure comprehensive tracking and identification of the compound across various scientific and regulatory databases.

Position in Isoxazole Classification Hierarchy

5-(4-Chlorophenyl)isoxazole belongs to the broader class of organic compounds known as isoxazoles [15]. These compounds are characterized as heterocyclic organic compounds containing an isoxazole moiety, which consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2 respectively [15]. Within the isoxazole classification system, this compound is specifically categorized as a monosubstituted isoxazole derivative, where the substitution occurs at the 5-position of the heterocyclic ring.

The compound can be further classified as an aryl-substituted isoxazole, specifically a chloroaryl-substituted isoxazole derivative. This classification is significant because aryl-substituted isoxazoles often exhibit distinct biological and pharmacological properties compared to alkyl-substituted analogs [2] [16]. The presence of the chlorine substituent on the phenyl ring places this compound within the subclass of halogenated isoxazole derivatives, which are of particular interest in medicinal chemistry due to their potential biological activities and synthetic utility as intermediates in pharmaceutical development [16].

The hierarchical classification of 5-(4-Chlorophenyl)isoxazole can be summarized as follows: organic compounds → heterocyclic compounds → azoles → isoxazoles → aryl-substituted isoxazoles → chloroaryl-substituted isoxazoles. This systematic classification provides a framework for understanding the compound's relationship to other members of the isoxazole family and facilitates the prediction of its chemical and biological properties based on structure-activity relationships within this class of heterocyclic compounds.

| Property Category | Property | Value | Database Source |

|---|---|---|---|

| Molecular Identifiers | IUPAC Name | 5-(4-chlorophenyl)-1,2-oxazole | PubChem [4] |

| Molecular Formula | C₉H₆ClNO | PubChem [4] | |

| Molecular Weight | 179.60 g/mol | PubChem [4] | |

| CAS Number | 7064-32-6 | PubChem [4] | |

| Database Identifiers | PubChem CID | 2735794 | PubChem [4] |

| ChEMBL ID | CHEMBL3277005 | PubChem [4] | |

| MDL Number | MFCD02183533 | Sigma-Aldrich [5] | |

| Physical Properties | Boiling Point | 504.4°C at 760 mmHg | ChemSrc [8] |

| Density | 1.24 g/cm³ | ChemSrc [8] | |

| LogP | 2.995 | ChemSrc [8] | |

| Polar Surface Area | 26.03 Ų | ChemSrc [8] | |

| Structural Features | Core Ring System | Isoxazole (5-membered) | Literature Analysis |

| Substituent Position | Position 5 | Literature Analysis | |

| Substituent Type | 4-chlorophenyl | Literature Analysis |

Cyclocondensation Reactions

Cyclocondensation reactions represent one of the most fundamental approaches to isoxazole synthesis, providing reliable access to 5-(4-Chlorophenyl)isoxazole through well-established mechanistic pathways. The primary cyclocondensation strategy involves the reaction of 4-chlorocinnamaldehyde derivatives with hydroxylamine hydrochloride under basic conditions [1] [2].

The reaction typically proceeds through formation of an intermediate oxime, followed by intramolecular cyclization. 4-Chlorocinnamaldehyde oxime undergoes base-catalyzed cyclization in the presence of potassium hydroxide in ethanol at elevated temperatures (80-90°C) for 4-6 hours, yielding the desired isoxazole product in 75-85% yield [1] [3]. The mechanism involves nucleophilic attack of the hydroxylamine nitrogen on the β-carbon of the α,β-unsaturated system, followed by elimination of water to form the isoxazole ring [3].

Alternative cyclocondensation protocols utilize 3-(4-chlorophenyl)-1-arylprop-2-en-1-one derivatives as starting materials. These chalcone precursors react with hydroxylamine hydrochloride under reflux conditions in ethanol/potassium hydroxide medium, providing access to 5-(4-chlorophenyl)isoxazoles in good yields [3] [4]. The reaction parameters include temperature maintenance at 80-90°C and reaction times of 4-6 hours for optimal conversion [3].

Hydroxylamine-Based Cyclization

Hydroxylamine-based cyclization represents a versatile synthetic approach that has been extensively developed for isoxazole synthesis. The method involves the reaction of 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one with hydroxylamine hydrochloride in aqueous media without requiring additional catalysts [4].

The reaction proceeds efficiently at 50°C in water, providing 5-(4-chlorophenyl)isoxazole in 85-87% yield within 2 hours [4]. The mechanism involves initial nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by intramolecular cyclization and elimination of dimethylamine. This approach offers advantages including mild reaction conditions, environmentally benign solvent system, and high yields [4].

Spectroscopic characterization of the product shows characteristic signals: ^1^H NMR (400 MHz, CDCl₃) δ 6.52 (d, J = 2.0 Hz, 1H, C⁴-H), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.73 (d, J = 8.4 Hz, 2H, ArH), 8.30 (d, J = 2.0 Hz, 1H, C³-H) [4]. The ^13^C NMR spectrum displays signals at δ 98.9, 125.6, 127.0, 129.2, 136.1, 150.8, and 168.1 ppm, confirming the isoxazole structure [4].

Contemporary Synthetic Approaches

Transition Metal-Catalyzed Syntheses

Transition metal-catalyzed syntheses have emerged as powerful tools for isoxazole construction, offering enhanced regioselectivity and functional group tolerance. Copper-catalyzed cycloaddition reactions represent a particularly important class of these transformations [5] [6].

Copper(I)-catalyzed [3+2] cycloaddition reactions utilize terminal alkynes bearing 4-chlorophenyl substituents as dipolarophiles, reacting with in situ generated nitrile oxides to form isoxazole products [5] [6]. The reaction typically employs copper(I) iodide or copper(I) bromide as catalysts in the presence of base and appropriate solvents such as toluene or dichloromethane [5].

The catalytic cycle involves coordination of the alkyne to the copper center, followed by cycloaddition with the nitrile oxide dipole. This approach provides excellent regioselectivity, favoring formation of the 5-substituted isoxazole regioisomer in 70-90% yield [5] [6]. Temperature requirements are moderate (80-120°C), and reaction times typically range from 4-12 hours depending on substrate reactivity [5].

Ruthenium-catalyzed methodologies offer complementary reactivity patterns, particularly for challenging substrates that do not perform well under copper catalysis. Ruthenium(II) complexes such as [RuCl₂(p-cymene)]₂ have been employed for isoxazole synthesis through oxidative cyclization pathways [6]. These systems typically require elevated temperatures but provide excellent regioselectivity for 5-arylisoxazole formation [6].

Green Chemistry Methodologies

Green chemistry approaches to isoxazole synthesis have gained significant attention due to environmental concerns and regulatory requirements. Microwave-assisted synthesis represents a leading green chemistry methodology, offering reduced reaction times, improved yields, and decreased energy consumption [7] [8].

Microwave irradiation facilitates the reaction between 4-chlorobenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in aqueous media, providing 5-(4-chlorophenyl)isoxazole derivatives in 85-95% yield within 10-30 minutes [7] [8]. The rapid heating profile achievable with microwave irradiation enhances reaction kinetics while maintaining selectivity [8].

The agro-waste-based catalyst approach utilizes water extract of orange fruit peel ash (WEOFPA) combined with glycerol as a eutectic mixture catalyst [7]. This methodology proceeds under solvent-free conditions at 60°C, achieving 86-92% yields while demonstrating excellent environmental compatibility [7]. The catalyst composition includes potassium oxide (70.7%), phosphorus pentoxide (12.3%), and calcium oxide (10.1%) as major components [7].

Pyruvic acid-catalyzed synthesis offers another green chemistry alternative, utilizing this biodegradable organic acid as a catalyst in aqueous medium [9]. The reaction proceeds through a three-component condensation involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, providing isoxazole products in 80-95% yield within 15-20 minutes [9].

One-pot Synthesis Protocols

One-pot synthesis protocols have been developed to streamline isoxazole preparation by combining multiple synthetic steps into a single reaction vessel. These approaches offer advantages including reduced waste generation, simplified purification procedures, and improved atom economy [10] [11].

The hypervalent iodine-mediated one-pot synthesis utilizes tert-butyl nitrite (TBN) and N-chlorosuccinimide (NCS) to generate reactive intermediates that undergo cyclization to form isoxazole products [10]. The reaction proceeds at 100°C in acetonitrile under argon atmosphere, providing yields of 70-80% for 5-(4-chlorophenyl)isoxazole derivatives [10].

Mechanistically, the process involves initial formation of nitrile oxide intermediates through oxidation of aldoximes, followed by [3+2] cycloaddition with alkyne dipolarophiles. The use of acetic acid as additive improves yields to 80% by facilitating the oxidation process [10].

Alternative one-pot protocols utilize iodine catalysis for three-step synthesis from primary alcohols and propargyl-substituted precursors [12]. This approach combines oxidation, oxime formation, and cyclization steps in a single reaction sequence, providing efficient access to isoxazole products [12].

Regioselective Synthesis Strategies

Regioselective synthesis strategies are crucial for obtaining specific isoxazole regioisomers, as the substitution pattern significantly influences biological activity and physicochemical properties. The regioselectivity of isoxazole formation depends on several factors including substrate structure, reaction conditions, and catalyst choice [13] [14].

Vinylphosphonate-based regioselective synthesis utilizes substrates bearing leaving groups at specific positions to control regiochemistry [13]. Vinylphosphonates with bromine or dialkylamino groups at the α-position provide 3,5-disubstituted isoxazoles in 47-80% yield, while β-substituted analogs yield 3,4-disubstituted products in 63-75% yield [13].

The regioselectivity can be rationalized through frontier molecular orbital analysis and density functional theory calculations [14]. Higher nucleophilicity of the β-carbon (C3 position) compared to the α-carbon (C2 position) drives preferential attack at this site, leading to formation of the 5-arylisoxazole regioisomer [14].

Stereoselective synthesis strategies have been developed for applications requiring specific stereochemical outcomes. The [3+2] cycloaddition of chiral nitrile oxides with prochiral alkenes provides access to enantiomerically enriched isoxazole products [14]. Mechanistic studies using HMBC NMR spectroscopy confirm the regioselective formation of specific regioisomers through correlation patterns between proton and carbon signals [14].

Scale-up Considerations and Industrial Production Methods

Scale-up of isoxazole synthesis presents several technical challenges that must be addressed for successful industrial implementation. Heat transfer limitations represent a primary concern, as many isoxazole-forming reactions are exothermic and require careful thermal management [16].

Continuous flow reactor technology offers solutions to heat transfer challenges by providing superior temperature control and enabling precise reaction parameter optimization . Medium-pressure mercury lamp photochemical processes have been developed for continuous isoxazole production, achieving gram-scale synthesis with residence times of approximately 20 minutes .

The electrochemical approach to isoxazole synthesis offers advantages for industrial scale-up due to its reproducible nature and ability to operate under variable conditions [16]. Anodic oxidation of α,β-unsaturated oximes in the presence of the I₂/2I⁻ redox couple provides isoxazole products with good yields and excellent operational reproducibility [16]. The process is characterized by simple operative procedures and easy monitoring capabilities, facilitating industrial application [16].

Catalyst recovery and recycling considerations are crucial for economic viability of industrial processes . Heterogeneous catalyst systems such as supported copper catalysts or recyclable solid acids enable easier catalyst separation and reuse, reducing overall production costs . The development of solvent-free or aqueous-based processes significantly reduces environmental impact while improving process economics .

Process analytical technology implementation enables real-time monitoring of reaction progress, temperature profiles, and product formation, ensuring consistent batch-to-batch quality . Advanced analytical techniques including in-line spectroscopy and automated sampling systems provide necessary data for process control and optimization .

Purification and Isolation Techniques

Purification and isolation of 5-(4-Chlorophenyl)isoxazole requires careful selection of appropriate techniques based on the specific synthetic route employed and the purity requirements of the final product. Column chromatography on silica gel represents the most versatile purification method, offering excellent resolution and scalability [17] [18].

The typical chromatographic conditions employ silica gel as the stationary phase with ethyl acetate/hexane gradients as the mobile phase. Initial elution with 20:1 petroleum ether/ethyl acetate provides separation of nonpolar impurities, followed by gradual increase to 3:1 or 2:1 ratios for product elution [17] [18]. The isolated product typically exhibits >95% purity as determined by high-performance liquid chromatography analysis [19].

Crystallization techniques provide an alternative approach for obtaining high-purity material, particularly suitable for large-scale applications. Recrystallization from hot ethanol/water mixtures (typically 1:1 ratio) yields white crystalline material with melting points in the range of 85-87°C [4] [20]. The crystallization process involves dissolution in hot solvent followed by slow cooling to room temperature, then refrigeration for 2-3 hours to complete crystal formation [20].

Extraction procedures utilizing methylene chloride or ethyl acetate provide efficient recovery of isoxazole products from aqueous reaction mixtures [20]. The organic extracts are typically washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to provide crude product suitable for further purification [20].

Preparative high-performance liquid chromatography offers the highest resolution purification capability, particularly valuable for separation of closely related isomers or removal of trace impurities [21]. Reverse-phase C18 columns with acetonitrile/water mobile phases provide excellent separation efficiency, enabling isolation of >99% pure material [19] [21].

Supercritical fluid chromatography has emerged as an efficient alternative to traditional liquid chromatography for isoxazole purification [21]. The technique utilizes supercritical CO₂ with ethanol modifiers, providing faster separation times and improved environmental compatibility compared to conventional methods [21]. Production rates, productivity, and environmental factors are superior to traditional approaches while maintaining excellent purity levels [21].

Quality control protocols must be established to ensure consistent product specifications. Analytical methods including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provide comprehensive characterization of the purified product [4] [20]. High-resolution mass spectrometry confirms molecular ion peaks, while NMR spectroscopy verifies structural integrity and purity through integration analysis [4].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic